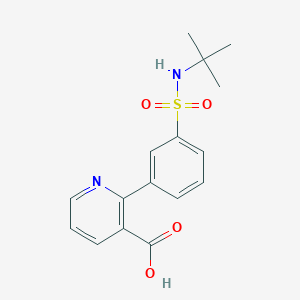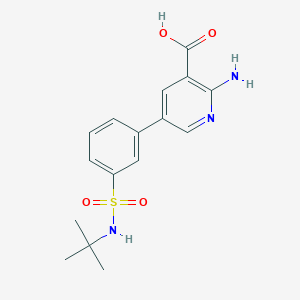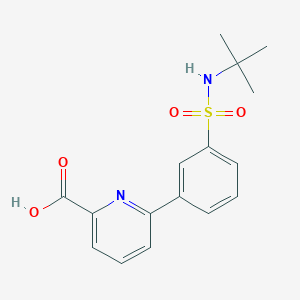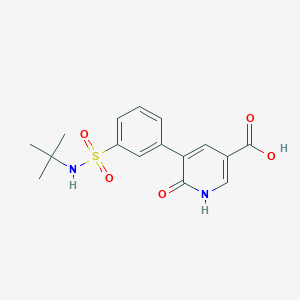
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BtSPHINA) is an organic acid that has been used in scientific research due to its ability to act as a substrate for the enzyme Histone Acetyltransferase (HAT). HAT is an enzyme involved in the regulation of gene expression, and 5-BtSPHINA is a useful tool for studying the effects of HAT activity on gene expression. In
Wirkmechanismus
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as a substrate for the enzyme HAT. HAT catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, resulting in the activation of gene expression. The acetylation of histone proteins alters the structure of chromatin, making DNA more accessible to transcriptional machinery and resulting in the activation of gene expression.
Biochemical and Physiological Effects
The activation of gene expression by 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to increase the expression of genes involved in cell cycle progression, cell differentiation, and apoptosis. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to induce the expression of genes involved in the synthesis of proteins, lipids, and carbohydrates, as well as genes involved in the metabolism of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is stable, allowing it to be stored for long periods of time. Third, it is water-soluble, making it easy to work with in aqueous solutions. Finally, it is a potent activator of gene expression, making it a useful tool for studying the effects of HAT activity on gene expression.
However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% for laboratory experiments. First, it is not specific for HAT, and can activate other enzymes involved in gene expression. Second, it can be toxic to cells at high concentrations. Finally, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. First, further research could be done to better understand the mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% and its effects on gene expression. Second, further research could be done to develop more specific and potent activators of HAT. Third, further research could be done to develop methods for the large-scale synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. Fourth, further research could be done to develop more effective methods for delivering 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% to cells in order to maximize its effects on gene expression. Finally, further research could be done to investigate the potential therapeutic applications of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%.
Synthesemethoden
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with isonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 5-(3-t-butylsulfamoylphenyl)-2-hydroxyisonicotinic acid. The second step involves the oxidation of the intermediate with hydrogen peroxide or another suitable oxidizing agent. This reaction produces 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is used in scientific research to study the effects of HAT activity on gene expression. HAT is an enzyme that catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, resulting in the activation of gene expression. By using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% as a substrate for HAT, researchers can study the effects of HAT activity on gene expression.
Eigenschaften
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-5-10(7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSIELBAPVRDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)






